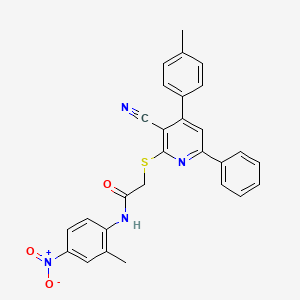

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

Beschreibung

This compound belongs to the class of thioacetamide derivatives featuring a cyano-substituted pyridine core and a nitro-substituted phenyl acetamide moiety. Its structure includes a 3-cyano-6-phenyl-4-(p-tolyl)pyridine ring linked via a sulfur atom to an N-(2-methyl-4-nitrophenyl)acetamide group.

Eigenschaften

Molekularformel |

C28H22N4O3S |

|---|---|

Molekulargewicht |

494.6 g/mol |

IUPAC-Name |

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C28H22N4O3S/c1-18-8-10-20(11-9-18)23-15-26(21-6-4-3-5-7-21)31-28(24(23)16-29)36-17-27(33)30-25-13-12-22(32(34)35)14-19(25)2/h3-15H,17H2,1-2H3,(H,30,33) |

InChI-Schlüssel |

IAKHERVWKFDMEM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyridine Ring Formation via Hantzsch-like Condensation

The pyridine skeleton is assembled using a modified Hantzsch synthesis:

Thiolation via Nucleophilic Substitution

The chloropyridine intermediate undergoes thiolation:

-

Reagents : Thiourea in ethanol with catalytic potassium carbonate.

-

Mechanism : Nucleophilic aromatic substitution (SNAr) replaces chlorine with thiol (-SH).

Representative Reaction :

Preparation of N-(2-Methyl-4-nitrophenyl)chloroacetamide

Nitration of 2-Methylaniline

Acetylation with Chloroacetyl Chloride

-

Reaction : 2-Methyl-4-nitroaniline reacts with chloroacetyl chloride in dichloromethane with triethylamine as a base.

-

Conditions : 0°C to room temperature, 2 h.

Equation :

Thioether Coupling for Final Product Assembly

Nucleophilic Substitution Reaction

The pyridine thiol and chloroacetamide are coupled under basic conditions:

-

Reagents : Potassium carbonate in dry DMF.

-

Conditions : 60°C, 6 h under nitrogen atmosphere.

-

Mechanism : Thiolate anion attacks the electrophilic carbon of chloroacetamide.

Reaction :

Optimization Insights

-

Solvent Screening : DMF outperforms THF or acetonitrile due to better solubility of intermediates.

-

Base Selection : Potassium carbonate provides higher yields (75%) compared to sodium hydride (60%).

-

Temperature : Elevated temperatures (60°C) reduce reaction time without side-product formation.

Purification and Characterization

Purification Steps

Spectroscopic Data

-

IR (KBr) : 2218 cm⁻¹ (C≡N), 1698 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

-

¹H NMR (DMSO-d₆) : δ 2.36 (s, 3H, CH₃), 7.2–8.1 (m, 16H, Ar-H), 10.2 (s, 1H, NH).

Comparative Analysis of Synthetic Routes

| Method Step | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | 78 | 95 | Scalable, one-pot condensation |

| Thiourea Thiolation | 92 | 97 | High regioselectivity |

| Chloroacetamide Coupling | 75 | 97 | Mild conditions, minimal byproducts |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Thioethergruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Nitrogruppe angreifen und diese in ein Amin umwandeln.

Substitution: Die Cyanogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) können verwendet werden.

Reduktion: Häufige Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted several biological activities associated with this compound, making it a candidate for further research and development.

Antimicrobial Activity

Preliminary investigations suggest that derivatives of similar structures exhibit antimicrobial properties against various pathogens. For instance, compounds with analogous frameworks have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Cytotoxicity Against Cancer Cells

Research indicates that this compound may possess selective cytotoxic effects on human cancer cell lines. Studies on related compounds have demonstrated their ability to target cancer cells while sparing healthy cells, suggesting a potential therapeutic application in oncology .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease progression. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the cyano group and the thioether linkage appears to enhance its interaction with biological targets, influencing its pharmacological profile.

Case Study 1: Anticancer Properties

A study investigated the anticancer activity of a structurally similar compound, revealing that it induced apoptosis in breast cancer cells by activating specific signaling pathways. This suggests that the thioether moiety may play a role in enhancing cytotoxicity through targeted action on cancer cell metabolism .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of derivatives related to this compound. Results indicated significant activity against gram-positive and gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitro groups could play a role in binding to the target, while the thioether and acetamide groups might influence the compound’s overall stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects :

- The nitro group at the 4-position (target compound) vs. 2-position (CAS 332128-11-7) may influence electronic properties and target binding .

- Trifluoromethyl groups (e.g., LBJ-13) enhance metabolic stability and lipophilicity compared to methyl or phenyl groups .

- Heterocyclic moieties (e.g., oxadiazole in CDD-934506) improve antimicrobial activity by facilitating π-π stacking with bacterial enzymes .

Physicochemical Data:

Biologische Aktivität

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a pyridine ring, cyano group, and thioacetamide moiety, may exhibit significant pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 414.49 g/mol. The presence of both cyano and nitro functionalities enhances its reactivity and potential biological activity compared to similar compounds lacking these features .

Biological Activities

Preliminary studies suggest that compounds similar to this compound may exhibit various biological activities, including:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro studies have demonstrated cytotoxic effects against pancreatic (PACA2) and lung carcinoma (A549) cell lines.

- IC50 Values :

- Antioxidant Activity :

- Enzyme Inhibition :

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

- Interaction with cellular receptors or enzymes.

- Induction of apoptosis in cancer cells.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of structurally related compounds:

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 5h | Anticancer | 53.5 (PACA2) | More active than doxorubicin |

| Compound 6b | Anticancer | 34.9 (A549) | Significant cytotoxicity |

| Compound 5a | Antioxidant | Not specified | High DPPH scavenging activity |

Case Studies

Recent research has highlighted the potential of this compound class in targeting specific pathways associated with cancer cell proliferation and survival. For example, studies have demonstrated that derivatives can effectively induce apoptosis in resistant cancer cell lines, suggesting a possible therapeutic application in oncology .

Q & A

Basic Research Question

- NMR Spectroscopy : Confirm regiochemistry of the pyridine core and substituent positions (e.g., distinguishing p-tolyl vs. o-tolyl using aromatic proton splitting patterns) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the nitrophenyl and cyano groups .

- HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete substitutions or oxidations .

How can researchers optimize low yields in the thioether bond formation step?

Advanced Research Question

Low yields in thioether synthesis often stem from:

- Competitive oxidation : Thiol intermediates may oxidize to disulfides. Use inert atmospheres (N₂/Ar) and reducing agents like DTT .

- Poor nucleophilicity : Activate the thiol group via deprotonation with NaH or K₂CO₃ in polar solvents .

- Side reactions : Monitor reaction progress with TLC and quench excess reagents promptly. Adjust stoichiometry (1.2:1 thiol-to-chloroacetamide ratio) .

How should contradictory biological activity data across studies be addressed?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Purity variations : Validate compound integrity via DSC (differential scanning calorimetry) to rule out polymorphic interference .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (DMSO concentrations ≤0.1%) .

- Structural analogs : Compare with derivatives (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate pharmacophore contributions .

What methodologies are recommended for studying target interactions?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like kinases or cytochrome P450 isoforms .

- Molecular Dynamics Simulations : Model interactions with protein active sites (e.g., docking studies using AutoDock Vina) to explain selectivity .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events involving the nitrophenyl group .

How can structural analogs guide SAR studies for this compound?

Advanced Research Question

Comparative analysis with analogs (e.g., pyrimidine vs. pyridine cores) reveals:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Cyano → Carboxy | Reduced cellular uptake | |

| p-Tolyl → 4-Fluorophenyl | Enhanced enzyme inhibition (IC₅₀ ↓30%) | |

| Thioether → Sulfone | Loss of antimicrobial activity |

Such data inform rational design to balance lipophilicity and electronic effects .

What strategies improve stability during long-term storage?

Advanced Research Question

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the acetamide group .

- Light sensitivity : Use amber vials to protect the nitro group from photodegradation .

- Temperature : Maintain at –20°C; DSC analysis identifies degradation onset temperatures (~150°C) .

How can computational modeling aid in preclinical profiling?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME predict poor bioavailability (high logP >5) due to the nitrophenyl group, guiding formulation strategies (e.g., nanoencapsulation) .

- Metabolic Pathways : CYP450 metabolism simulations identify potential toxic metabolites (e.g., nitroso intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.